REACTION_CXSMILES
|
Cl.[OH:2][C:3]1[C:4]([C:20]([OH:22])=O)=[C:5]([C:15](OCC)=[O:16])[CH:6]=[N:7][C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O.[NH2:24][NH2:25]>C(O)C>[OH:2][C:3]1[C:4]2[C:20](=[O:22])[NH:25][NH:24][C:15](=[O:16])[C:5]=2[CH:6]=[N:7][C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,2.3|
|
Name
|
ethyl 5-hydroxy-6-phenylpyridine3,4-dicarboxylate. hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.OC=1C(=C(C=NC1C1=CC=CC=C1)C(=O)OCC)C(=O)O
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 2 g
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the pale yellow crystals were recovered by filtration
|
Type
|
FILTRATION
|
Details
|
The crystals were recovered by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(N=CC=2C(NNC(C21)=O)=O)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |